[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
Overview
Description
Scientific Research Applications
Isoxazoline Derivatives in Medicinal Chemistry
Isoxazoline derivatives, including compounds related to [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid, have demonstrated significant biological and medicinal properties. These derivatives are pivotal intermediates for synthesizing various heterocycles and possess considerable biological activities. Their applications span across multiple domains, including serving as potent antioxidants. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones showcases the versatility of isoxazoline derivatives in creating compounds with potential antioxidant evaluation, indicating their substantial role in medicinal chemistry and drug development (Laroum, Boulcina, Bensouici, & Debache, 2019).
Isoxazoline Compounds as Anticancer Agents
Isoxazoline-containing natural products have been identified as crucial entities in anticancer drug research. Their structure-activity relationship and the influence of stereochemical aspects on anticancer activity are areas of active investigation. This review highlights the importance of isoxazoline derivatives in natural sources, their isolation, and their potential as anticancer agents, offering insights into the development of novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).
Isoxazolin-5-one and 3-Nitropropanoic Acid-derived Natural Products
The review on isoxazolin-5-one and 3-nitropropanoic acid-derived natural products provides an in-depth look at compounds found in plants, insects, bacteria, and fungi. These compounds, particularly those from legumes and leaf beetles, have been synthesized and studied for their toxicity and biological activity. This research opens avenues for understanding the biological importance of these compounds and exploring their potential therapeutic uses (Becker, Pasteels, Weigel, Dahse, Voigt, & Boland, 2017).
properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHVHPPPJAWTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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